2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide
Overview
Description
2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide is a compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide consists of a chromene ring fused with a naphthyl group and an imino group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-cyanoacetamide with 2-hydroxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to increase yield and purity.
Chemical Reactions Analysis
2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imino derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like piperidine and triethylamine. Major products formed from these reactions include various substituted iminochromenes and their derivatives.
Scientific Research Applications
2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, it can form hydrogen bonds with key amino acid residues in the active sites of target proteins, leading to inhibition of their activity and subsequent therapeutic effects.
Comparison with Similar Compounds
2-Imino-N-1-naphthyl-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
2-Imino-2H-chromene-3-carbonitrile: This compound has a similar chromene structure but with a cyano group instead of a carboxamide group.
2-(Phenylimino)-2H-chromene-3-carboxamide: This compound has a phenyl group instead of a naphthyl group, which may result in different biological activities.
The uniqueness of 2-imino-N-(naphthalen-1-yl)-2H-chromene-3-carboxamide lies in its specific structural features, such as the naphthyl group and the carboxamide functionality, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-imino-N-naphthalen-1-ylchromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-19-16(12-14-7-2-4-11-18(14)24-19)20(23)22-17-10-5-8-13-6-1-3-9-15(13)17/h1-12,21H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJUHLOMABNTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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